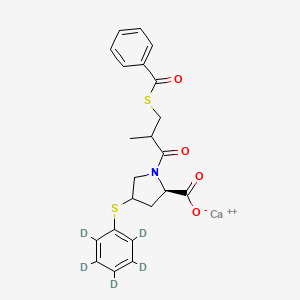
Arachidonic Acid Quant-PAK
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The arachidonic acid Quant-PAK has been designed for the convenient, precise quantification of arachidonic acid by GC- or LC-MS. It includes a 50 µg vial of arachidonic acid-d8 and a precisely weighed vial of unlabeled arachidonic acid, with the precise weight indicated on the vial. This unlabeled arachidonic acid can be used to quantify the arachidonic acid-d8 standard by constructing a standard curve of peak intensity ratios (deuterated versus unlabeled).
Wissenschaftliche Forschungsanwendungen
High-Performance Liquid Chromatography Analysis
Arachidonic acid (AA) metabolites have been analyzed using high-performance liquid chromatography (HPLC) with pre-column derivatization methods. This process involves purifying AA metabolites produced by human platelets and rat macrophages and analyzing them with HPLC for precise identification and quantification of various derivatives like leukotrienes and prostaglandins (Yamauchi et al., 1986).
Profiling Arachidonic Acid Metabolites in Rabbit Platelets
Radio gas chromatography has been used to profile arachidonic acid metabolites in rabbit platelets. This method involves purifying incubation mixtures and then analyzing them using gas chromatography and mass spectrometry, enabling detailed mapping of AA metabolites (Akira et al., 1993).
Role in Infant Development
Research has highlighted the essential role of arachidonic acid in infant development. Studies suggest that ARA is critical for growth, brain development, and health in infants, emphasizing the need for dietary ARA during early development stages (Hadley et al., 2016).
Importance in Aquaculture Feeds
Arachidonic acid plays a significant role in fish nutrition, especially as a precursor to eicosanoids. Studies have focused on the dietary importance of ARA in fish physiology and biochemistry, highlighting its critical role in fish nutrition (Bell & Sargent, 2003).
Microbial Production of Arachidonic Acid
Research has explored the production of arachidonic acid through microbial fermentation and genetic modification, particularly using strains like Mortierella alpina. This approach is considered a sustainable alternative to traditional methods of obtaining ARA from animal tissues (Zhang et al., 2021).
Eigenschaften
Herkunft des Produkts |
United States |
|---|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[8-methyl-8-[[4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)phenyl]methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide](/img/structure/B1152005.png)
